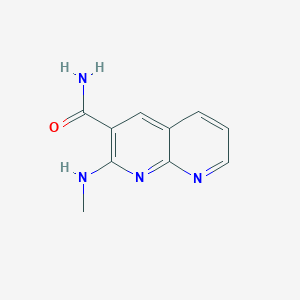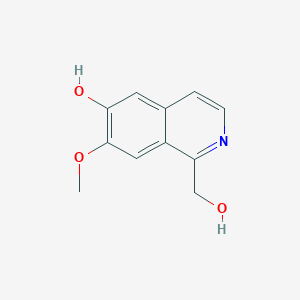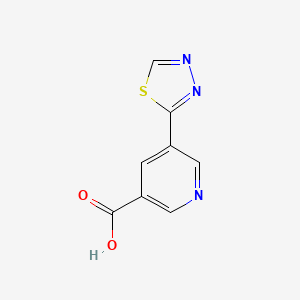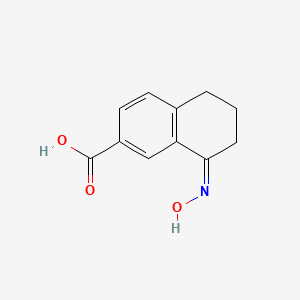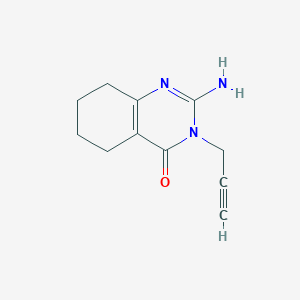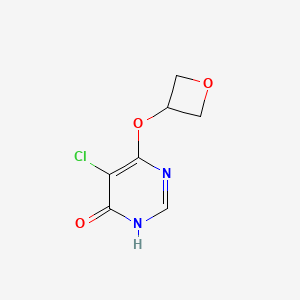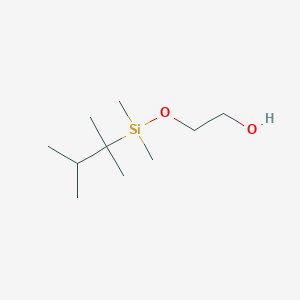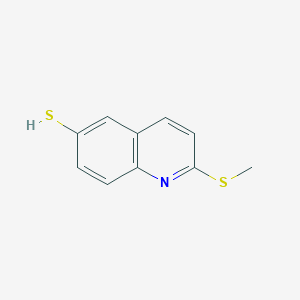
2-(Methylthio)quinoline-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)quinoline-6-thiol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system substituted with a methylthio group at the second position and a thiol group at the sixth position. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)quinoline-6-thiol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloroquinoline, a nucleophilic substitution reaction with sodium methylthiolate can introduce the methylthio group. Subsequent thiolation at the sixth position can be achieved using thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)quinoline-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(Methylthio)quinoline-6-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)quinoline-6-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)quinoline: Lacks the thiol group at the sixth position.
Quinoline-6-thiol: Lacks the methylthio group at the second position.
2-(Methylthio)quinoline-4-thiol: Thiol group at the fourth position instead of the sixth.
Uniqueness
2-(Methylthio)quinoline-6-thiol is unique due to the presence of both the methylthio and thiol groups at specific positions on the quinoline ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
54002-19-6 |
|---|---|
Formule moléculaire |
C10H9NS2 |
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
2-methylsulfanylquinoline-6-thiol |
InChI |
InChI=1S/C10H9NS2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2-6,12H,1H3 |
Clé InChI |
CJESJLAVZRLCFL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(C=C1)C=C(C=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



